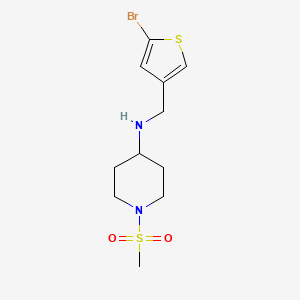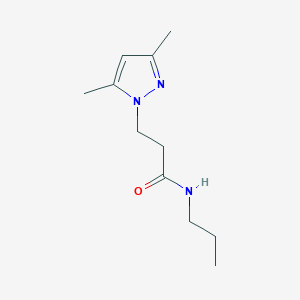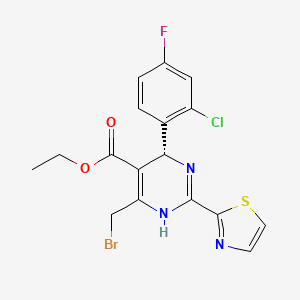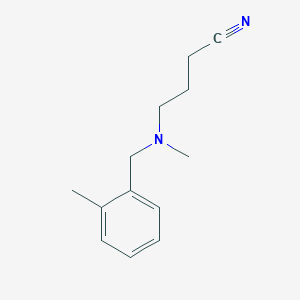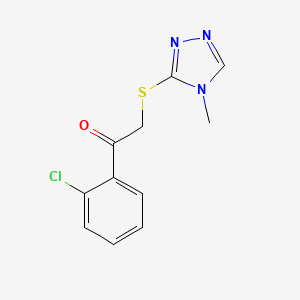![molecular formula C16H18N2O B14913059 {[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile: is an organic compound with the molecular formula C14H15NO2 It is characterized by the presence of an ethoxymethyl group, three methyl groups attached to a benzene ring, and a malononitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between an aldehyde or ketone and an active methylene compound, such as malononitrile, in the presence of a base catalyst. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine or ethylenediammonium diacetate (EDDA) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and the use of less toxic reagents, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions: [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The ethoxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry: In chemistry, [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile is used as a building block for the synthesis of more complex organic molecules
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, although further research is needed to confirm these activities.
Industry: In the industrial sector, [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitrile groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the benzylidene moiety may interact with hydrophobic pockets in target molecules, enhancing binding affinity.
類似化合物との比較
- [3-(Methoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile
- [3-(Butoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile
- [3-(Isopropoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile
Comparison: Compared to its analogs, [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile exhibits unique properties due to the ethoxymethyl group. This group can influence the compound’s solubility, reactivity, and overall stability. The presence of three methyl groups on the benzene ring also contributes to its distinct chemical behavior, making it a valuable compound for various applications.
特性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
2-[[3-(ethoxymethyl)-2,4,6-trimethylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H18N2O/c1-5-19-10-16-12(3)6-11(2)15(13(16)4)7-14(8-17)9-18/h6-7H,5,10H2,1-4H3 |
InChIキー |
SSIDJPAXAZFQTK-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=C(C(=C(C=C1C)C)C=C(C#N)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)
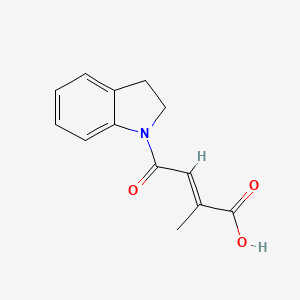

![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)


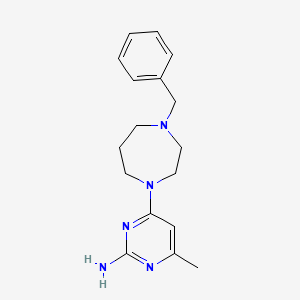
![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
